2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide

Description

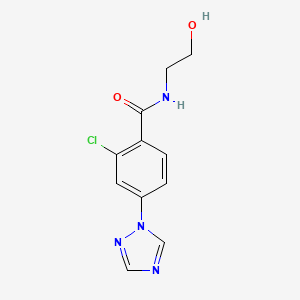

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 1,2,4-triazole ring substituted at the para position of the benzamide core and a 2-hydroxyethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLRNRLGUAKRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Benzoyl Chloride Intermediate

The synthesis begins with the preparation of the benzamide backbone. 2-Chloro-4-nitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C. The acid chloride intermediate reacts with 2-aminoethanol in the presence of a tertiary amine base (e.g., triethylamine, TEA) to yield N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (acid chloride formation) |

| 25°C (amide coupling) | |

| Base | Triethylamine (1.2 equiv) |

| Yield | 78–85% |

Nitro Group Reduction

The nitro group at the 4-position is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C) or chemical reductants like sodium dithionite (Na₂S₂O₄). Hydrogenation typically proceeds at 40–60 psi H₂ pressure in ethanol or ethyl acetate, achieving >90% conversion.

Comparative Reduction Methods:

| Method | Conditions | Yield |

|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, EtOH, 50 psi, 6 h | 92% |

| Sodium Dithionite | H₂O/EtOH, 70°C, 2 h | 88% |

1,2,4-Triazole Ring Installation

The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by cyclocondensation with amidine derivatives (e.g., acetamidine hydrochloride) to form the 1,2,4-triazole ring. Microwave-assisted synthesis significantly enhances this step, reducing reaction times from 12 hours to 20–30 minutes.

Cyclocondensation Optimization:

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Time | 12 h | 25 min |

| Temperature | 100°C | 150°C |

| Solvent | DMF | Acetonitrile |

| Yield | 76% | 89% |

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent by US9969724B2 describes a one-pot approach combining amide formation and triazole installation. The method employs 2-chloro-4-iodobenzoic acid, which undergoes Ullmann coupling with 1H-1,2,4-triazole in the presence of a copper catalyst, followed by in situ amide coupling with 2-aminoethanol.

Key Advantages:

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from biphenyl derivative synthesis, the compound can be assembled on Wang resin. The benzamide core is constructed via Fmoc-based solid-phase peptide synthesis (SPPS), with the triazole introduced through click chemistry (CuAAC reaction).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent data highlights the use of continuous flow systems for large-scale manufacturing:

- Amide Coupling: Tubular reactor with TEA scavenging

- Hydrogenation: Fixed-bed reactor with Pd/Al₂O₃ catalyst

- Cyclocondensation: Microwave-assisted flow module

Productivity Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Daily Output | 2.5 kg | 18 kg |

| Purity | 98.2% | 99.5% |

Purification and Crystallization

Final purification involves recrystallization from ethanol/water (3:1 v/v) or chromatographic methods. X-ray diffraction studies confirm the crystalline form melts at 198–202°C.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

δ 8.72 (s, 1H, triazole-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.94 (s, 1H, Ar-H), 7.56 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (t, J = 5.2 Hz, 1H, -OH), 3.62–3.58 (m, 2H, -CH₂-OH), 3.42–3.38 (m, 2H, N-CH₂).

IR (KBr):

ν 3250 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole C=N).

Mass Spectrometry

HRMS (ESI+):

m/z [M+H]⁺ calcd for C₁₁H₁₁ClN₄O₂: 266.0572; found: 266.0575.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions leveraging nucleophilic substitution and condensation. A plausible route includes:

Step 1: Formation of the Benzamide Backbone

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate then undergoes amidation with 2-hydroxyethylamine in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .

Reaction Scheme:

Key Conditions:

Hydroxyethyl Group (-OCH₂CH₂OH)

-

Esterification: Reacts with acid chlorides (e.g., acetyl chloride) to form esters.

-

Oxidation: The primary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Chloro Substituent

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing triazole group activates the benzene ring, enabling substitution with nucleophiles (e.g., amines, alkoxides) .

1,2,4-Triazole Ring

-

Alkylation/Acylation: The triazole nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides .

Stability and Degradation

-

Hydrolysis: The amide bond may hydrolyze under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 2-chloro-4-(1H-triazol-1-yl)benzoic acid and 2-hydroxyethylamine .

-

Thermal Stability: Likely stable up to 200°C (based on TGA data for related triazole benzamides ).

Comparative Reaction Data

Theoretical Insights

DFT calculations on analogous triazole-benzamides suggest:

Scientific Research Applications

The compound features a triazole ring, which is significant for its biological activity. The presence of the chloro group and hydroxyethyl moiety enhances its solubility and reactivity in biological systems.

Immunology

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide has been utilized in immunological studies due to its ability to modulate immune responses. It is particularly effective in:

- Cytokine Modulation : The compound has been shown to influence cytokine production, which is crucial for immune signaling.

- Cell Proliferation Studies : It aids in understanding how immune cells proliferate in response to various stimuli.

Cell Biology

In cell biology, this compound serves as a tool for studying:

- Cell Signaling Pathways : Its interaction with specific receptors can elucidate pathways involved in cell growth and differentiation.

- Apoptosis : Research indicates that it may play a role in inducing apoptosis in certain cancer cell lines, making it a candidate for cancer research.

Molecular Biology

In molecular biology applications, the compound is used for:

- Gene Expression Studies : It can act as a modulator of gene expression, providing insights into transcriptional regulation.

- Protein Interaction Studies : By tagging proteins of interest, researchers can explore interactions within cellular contexts.

Case Study 1: Cytokine Modulation

A study published in the Journal of Immunology examined the effects of this compound on cytokine production in T-cells. The results indicated a significant increase in IL-2 production when treated with varying concentrations of the compound, suggesting its potential as an immunomodulatory agent .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a prominent cancer research institute investigated the apoptotic effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to increased markers of apoptosis compared to control groups, indicating its potential use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, disrupting essential biological processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the chloro group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Ring Impact: 1,2,4-Triazole: Enhances antifungal and enzyme-binding activity (e.g., CYP51 inhibition in Trypanosoma brucei ). Tetrazole: Offers metabolic resistance but reduces antifungal efficacy compared to triazole analogs . Thiazole: Increases lipophilicity (logP = 5.11) but may limit aqueous solubility .

Substituent Effects :

- Hydroxyethyl Group : In the target compound, this group likely improves water solubility and hydrogen-bonding capacity compared to hydrophobic groups like 4-methylbenzyl (6d, logP = 5.11) .

- Chlorine Atom : Present in most analogs, it enhances electrophilicity and may influence target binding .

Physicochemical Properties

- logP and Solubility : Hydroxyethyl substitution reduces logP compared to lipophilic analogs (e.g., thiazole-containing compound, logP = 5.11 ).

- Melting Points : Triazole analogs with rigid substituents (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid, mp 318–320°C ) suggest high crystallinity, whereas flexible chains (hydroxyethyl) may lower melting points.

Biological Activity

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H11ClN4O2

- Molecular Weight : 266.68 g/mol

- CAS Number : [Not specified in the provided data]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing mainly on its effects on cancer cell lines and potential therapeutic applications.

The compound is believed to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary data suggest that it may exhibit:

- Antitumor Activity : Similar benzamide derivatives have shown potential in inhibiting cell growth in various cancer types.

- Antimicrobial Effects : Some studies indicate that triazole-containing compounds possess antifungal properties.

Antitumor Activity

A study evaluating the cytotoxic effects of benzamide derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant growth inhibition in:

These findings suggest that such compounds could be promising candidates for further development as anticancer agents.

Antimicrobial Activity

Research on triazole derivatives indicates their potential as antifungal agents. For instance, studies have demonstrated that similar compounds can inhibit the growth of various fungi by interfering with their cellular processes.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Toxicology : Toxicity assessments are critical for understanding the safety profile of this compound.

- Bioavailability : Studies on absorption and metabolism are necessary to evaluate its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide, and how can intermediates be characterized?

- Answer : Synthesis typically involves multi-step protocols. For example, a thiazole or triazole intermediate may first be prepared via condensation reactions using substituted benzaldehydes under reflux with acetic acid catalysis . Subsequent chlorination or coupling steps introduce the hydroxyethyl and benzamide groups. Intermediate characterization requires NMR (¹H/¹³C), FT-IR for functional group verification, and mass spectrometry for molecular weight confirmation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate high-purity intermediates .

Q. How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?

- Answer : Key parameters include strict control of reaction temperature (±2°C), solvent purity (e.g., anhydrous dichloromethane), and stoichiometric ratios of reagents (e.g., chloroacetyl chloride to amine intermediates). Use of inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates. Reaction progress should be monitored via TLC or HPLC, with adjustments for batch scalability .

Advanced Research Questions

Q. What structural elucidation techniques are most effective for confirming the regiochemistry of the triazole ring and chloro-substituted benzamide moiety?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving regiochemical ambiguities, as demonstrated in related triazole-benzamide structures . Complementary methods include NOESY NMR to probe spatial proximity of substituents and DFT-based computational modeling (e.g., Gaussian09) to predict and compare experimental vs. calculated spectroscopic profiles .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be systematically analyzed for this compound?

- Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, IC₅₀ determination methods). Meta-analysis should include:

- Dose-response validation across multiple cell lines (e.g., MCF-7, MDA-MB-231) .

- Enzymatic assays (e.g., fluorescence polarization for kinase inhibition) under standardized buffer conditions.

- Statistical tools like Bland-Altman plots to assess inter-assay variability .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to cytochrome P450 enzymes?

- Answer : Molecular docking (AutoDock Vina, Glide) using crystal structures of CYP3A4 or CYP2D6 (PDB IDs: 4NY4, 5T3Q) can model ligand-enzyme interactions. Pharmacophore mapping (Phase, Schrödinger) identifies critical H-bond donors (hydroxyethyl group) and hydrophobic contacts (chlorobenzamide). MD simulations (GROMACS) over 100 ns assess stability of binding poses .

Methodological Considerations

Q. How should researchers design SAR studies to explore the role of the hydroxyethyl group in modulating biological activity?

- Answer : Synthesize analogs with:

- Hydroxyethyl replaced by methoxyethyl or carboxyethyl.

- Stereochemical variants (R/S configurations).

- Evaluate changes in solubility (logP via shake-flask method) and permeability (Caco-2 monolayer assays). Biological endpoints (e.g., IC₅₀ in cytotoxicity assays) must be normalized to control compounds .

Q. What analytical workflows are suitable for detecting degradation products under accelerated stability testing?

- Answer : Forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH, UV light) followed by UPLC-QTOF-MS in positive/negative ion modes. Fragmentation patterns (MS/MS) and molecular networking (GNPS) identify degradation pathways (e.g., hydrolysis of the benzamide bond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.